molecular formula C24H23NO2S B2617751 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone CAS No. 866049-19-6

3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

Cat. No. B2617751
CAS RN: 866049-19-6
M. Wt: 389.51
InChI Key: BMJJVCRVUUTFJJ-UHFFFAOYSA-N
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Description

3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, also known as MSA, is a compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. MSA belongs to the class of azetidinones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

Controlled Synthesis and Chemical Reactivity

Research has highlighted controlled synthesis techniques that leverage the reactivity of compounds similar to 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone. For instance, dual reactivity controlled by catalyst nature has been explored, enabling the synthesis of various polyfunctionalized compounds with high chemoselectivity (Nedolya et al., 2017). Such methodologies provide a foundation for creating diverse molecular structures, potentially expanding the utility of these compounds in material science and organic synthesis.

Organic Synthesis Applications

In organic synthesis, compounds with functionalities similar to 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone have been utilized to synthesize various heterocycles and polymers. For example, the synthesis and characterization of proton exchange membranes for fuel cell applications have been achieved using sulfonated side-chain grafting units, indicating the relevance of such compounds in developing materials with specific electronic properties (Kim et al., 2008).

Quantum Chemical Studies

Quantum chemical studies have examined the substituent effects in compounds related to 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone, shedding light on their reactivity and potential for cyclization to thiophene derivatives. This area of research is crucial for understanding the electronic structure and reactivity of such molecules, which can inform the design of new compounds with desired properties (Shagun & Nedolya, 2019).

Catalysis and Material Science

Compounds structurally related to 3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone have been employed as catalysts or key components in the synthesis of materials with unique properties. For instance, their use in the facile synthesis of azo-azomethine dyes, which exhibit solvatochromism and biological properties, highlights their versatility in material science applications (Ghasemian et al., 2015).

Advanced Polymer Materials

The development of transparent aromatic polyimides with high refractive indices and small birefringences has been facilitated by the synthesis of thiophenyl-substituted compounds. These materials exhibit good thermomechanical stabilities, making them suitable for advanced optical applications (Tapaswi et al., 2015).

properties

IUPAC Name

3-[(3-methoxyphenyl)sulfanylmethyl]-1-(4-methylphenyl)-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2S/c1-17-11-13-19(14-12-17)25-23(18-7-4-3-5-8-18)22(24(25)26)16-28-21-10-6-9-20(15-21)27-2/h3-15,22-23H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJJVCRVUUTFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=CC(=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methoxyphenyl)sulfanyl]methyl}-1-(4-methylphenyl)-4-phenyl-2-azetanone

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